1-Acetil-4-metilpiperazina clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

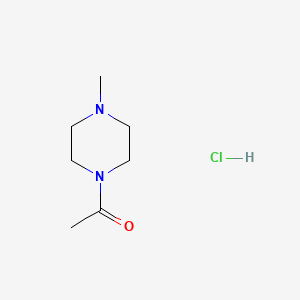

El clorhidrato de 1-acetil-4-metilpiperazina es un compuesto químico con la fórmula molecular C7H14N2O•HCl. Es un sólido cristalino blanco o polvo cristalino que es altamente soluble en agua y muchos solventes orgánicos como cloroformo y etanol . Este compuesto se utiliza a menudo como intermedio en la síntesis de varios productos farmacéuticos y otros productos químicos.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-Acetyl-4-methylpiperazine hydrochloride has the molecular formula C7H14N2O and a molecular weight of approximately 178.66 g/mol. As a structural analog of acetylcholine, it primarily functions by activating nAChRs, which are integral to neurotransmission in both the central and peripheral nervous systems. This agonistic action allows the compound to influence synaptic transmission and modulate cognitive functions, making it a valuable tool in neuropharmacological studies .

Neuropharmacology

The compound's ability to activate various nAChR subtypes, particularly the α4β2 subtype, positions it as an essential agent in studying neurological conditions. Research indicates that 1-acetyl-4-methylpiperazine hydrochloride can enhance cognitive functions and may be relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Key Findings:

- Cognitive Enhancement: Studies have shown that this compound can improve memory and learning processes in animal models.

- Neurotransmitter Modulation: It influences other neurotransmitter systems, potentially leading to broader therapeutic implications.

Receptor Pharmacology

In receptor pharmacology, 1-acetyl-4-methylpiperazine hydrochloride serves as a model compound for understanding receptor interactions and downstream signaling pathways. Its interactions extend beyond nAChRs, affecting various signaling cascades that are crucial for cellular communication .

Research Highlights:

- Signal Pathway Analysis: The compound is used to probe receptor interactions, providing insights into how different receptors communicate within biological systems.

- Drug Development: It aids in the design of new drugs targeting specific receptor subtypes.

Case Studies and Research Findings

Several studies have documented the applications of 1-acetyl-4-methylpiperazine hydrochloride in clinical and experimental settings:

- Cognitive Function Studies: Research involving animal models has demonstrated that administration of this compound can lead to significant improvements in memory retention and learning capabilities.

- Behavioral Studies: Investigations into its effects on drug-induced behavioral changes have revealed that it can modulate responses to stimulants like cocaine, indicating potential applications in addiction research .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 1-acetil-4-metilpiperazina implica su interacción con objetivos moleculares y vías específicas:

Métodos De Preparación

El clorhidrato de 1-acetil-4-metilpiperazina se puede sintetizar a través de varios métodos:

Reacción con Cloruro de Acetilo: Un método común implica la reacción de piperazina con cloruro de acetilo, seguida de esterificación con ácido clorhídrico para obtener la sal de clorhidrato.

Reacción con Ácido Acético: Otro método implica la reacción de piperazina con ácido acético para formar la sal de acetato, que luego se trata con ácido clorhídrico para producir la sal de clorhidrato.

Análisis De Reacciones Químicas

El clorhidrato de 1-acetil-4-metilpiperazina experimenta varios tipos de reacciones químicas:

Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica, donde el grupo acetilo puede ser reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes: Los reactivos típicos incluyen cloruro de acetilo, ácido acético, ácido clorhídrico, permanganato de potasio, peróxido de hidrógeno e hidruro de litio y aluminio. Las condiciones de reacción a menudo implican temperaturas controladas y solventes específicos para optimizar el rendimiento y la pureza.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.

Comparación Con Compuestos Similares

El clorhidrato de 1-acetil-4-metilpiperazina se puede comparar con otros compuestos similares:

Actividad Biológica

1-Acetyl-4-methylpiperazine hydrochloride (1-Ac-4-MP) is a chemical compound recognized for its role as a structural analog of acetylcholine, primarily functioning as an agonist of nicotinic acetylcholine receptors (nAChRs). Its molecular formula is C7H14ClN2O with a molecular weight of approximately 178.66 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications and research purposes .

1-Ac-4-MP acts as a nAChR agonist , mimicking acetylcholine by binding to nAChRs located in the central and peripheral nervous systems. This interaction facilitates neurotransmission, influencing synaptic transmission and potentially impacting cognitive functions and neuromodulation .

Key Features:

- Agonistic Activity : Primarily activates the α4β2 subtype of nAChRs, which are crucial for cognitive processes.

- Neuropharmacological Implications : Modulates synaptic activity, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders.

Biological Activity Overview

Research indicates that 1-Ac-4-MP exhibits significant biological activities through various mechanisms:

- Nicotinic Receptor Interaction : It binds to multiple nAChR subtypes, influencing downstream signaling pathways and affecting neurotransmitter systems beyond acetylcholine .

- Potential Therapeutic Applications : Its agonistic properties suggest roles in enhancing cognitive function and possibly aiding in the treatment of conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares 1-Ac-4-MP with structurally similar compounds regarding their biological activity and unique features:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Acetylcholine | High | Natural neurotransmitter | Endogenous ligand for nAChRs |

| 1-Methylpiperazine | Moderate | Mild agonist | Lacks acetyl group; less potent |

| 4-Methylpiperidine | Moderate | Weak agonist | Different nitrogen positioning; less selective |

| 1-Acetylpiperidine | High | nAChR agonist | Similar action but different ring structure |

This comparison highlights how 1-Ac-4-MP stands out due to its specific agonistic activity on nicotinic receptors, making it particularly relevant for pharmacological research.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Ac-4-MP, providing insights into its effects on various biological systems:

- Behavioral Studies : Garcha et al. (1993) conducted studies demonstrating the behavioral effects of 1-Ac-4-MP in rats, showing its potential to influence cognitive functions through nAChR activation .

- Cellular Studies : Warpman et al. (1998) investigated the regulation of nicotinic receptor subtypes following chronic exposure to nicotinic agonists like 1-Ac-4-MP in neuroblastoma cells, revealing significant alterations in receptor expression that could have implications for neuropharmacology .

- Pharmacokinetics : Research into the pharmacokinetic properties of 1-Ac-4-MP has indicated its ability to modulate synaptic transmission effectively, suggesting a role in enhancing drug efficacy when used alongside other therapeutic agents .

Propiedades

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTVMZTUPOGGGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.